N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-8-18(9-4-2)24(20,21)10-7-17-16(19)13-5-6-14-15(11-13)23-12-22-14/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSPJYFJHPKBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(dipropylsulfamoyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with benzodioxole structures exhibit significant anticancer properties. N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it inhibits the production of pro-inflammatory cytokines and chemokines in activated macrophages, which may be beneficial in treating chronic inflammatory diseases .
3. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary data indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the anticancer efficacy of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed with standard chemotherapy agents .
Case Study 2: Anti-inflammatory Mechanisms
In another study published in the Journal of Inflammation Research, the compound was shown to reduce inflammation markers in a mouse model of arthritis. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to controls, highlighting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
N-[2-(Propylsulfamoyl)ethyl]-2H-1,3-Benzodioxole-5-Carboxamide (BG15630) :
This analog (CAS 899980-36-0, MW 314.3574) replaces the dipropyl group with a single propylsulfamoyl chain. The dipropyl variant likely exhibits higher lipophilicity (logP) due to increased alkyl chain length, which may enhance membrane permeability but reduce aqueous solubility. Molecular weight differences (314 vs. ~356 for the dipropyl analog) also influence pharmacokinetic properties .N-{2-[Butyl(Methyl)Sulfamoyl]Ethyl}-2H-1,3-Benzodioxole-5-Carboxamide (CM1003188) :
Here, a butyl-methyl sulfamoyl group introduces steric bulk compared to dipropyl. Such modifications can alter binding affinity to hydrophobic enzyme pockets or receptors .
Heterocyclic Core Modifications
- 5-Acylamino-1,3-Thiazole Derivatives (e.g., 4cb, 4db): Compounds like N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) and N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4db) feature thiazole rings instead of the ethylsulfamoyl chain. These derivatives show high synthetic yields (75–95%) via Hantzsch cyclization and exhibit tautomerism, as evidenced by NMR data .
- Triazole Derivatives (e.g., 5-Aryl-N-(2-(Sulfamoylamino)Ethyl)-2H-1,2,3-Triazole-4-Carboxamide): Triazole-containing analogs () demonstrate moderate yields (40–60%) and metabolic stability due to the triazole’s resistance to oxidation.
Physicochemical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Yield | Tautomerism Observed? |
|---|---|---|---|---|---|
| Target Compound (Dipropylsulfamoyl) | C17H24N2O5S | ~356.44 | Dipropylsulfamoyl ethyl chain | Not Reported | Likely (based on analogs) |
| BG15630 (Propylsulfamoyl) | C13H18N2O5S | 314.36 | Propylsulfamoyl ethyl chain | Not Reported | No |
| 4cb (Thiazole derivative) | C20H17N3O5S | 410.08 | 4-Methoxyphenyl thiazole | 90–95% | Yes |
| 5bb (Nitroanilino thiazole) | C17H14N4O6S | 410.08 | 4-Nitroanilino thiazole | 75% | Yes |
Spectroscopic Notes:
- FTIR : Analogs show characteristic peaks for amides (1668–1768 cm⁻¹) and sulfonamides (~1300–1200 cm⁻¹) .
- NMR: Tautomerism in thiazole derivatives (e.g., 5bb) leads to split signals, as seen in δ9.26 (enol) and δ7.94 (keto) in DMSO-d6 .
- HR-MS : High-resolution mass data confirms molecular formulas (e.g., 410.0815 for 5bb vs. 410.0816 calculated) .
Biological Activity
N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for its bioactive derivatives. The presence of a dipropylsulfamoyl group significantly influences its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many benzodioxole derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways that are crucial for cellular responses.
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry investigated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation .
- Inflammation Model : In a murine model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves coupling the benzodioxole-5-carboxylic acid moiety with a sulfamoyl ethylamine derivative. For example, analogous compounds are synthesized via Hantzsch cyclization or carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under inert atmospheres . Structural confirmation relies on multinuclear NMR (1H, 13C) to verify amide bond formation and substituent integration, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which in vitro assays are prioritized for preliminary pharmacological screening of benzodioxole carboxamide derivatives?
- Methodological Answer : Initial screening often includes cytotoxicity assays (e.g., MTT on cancer cell lines) and antioxidant activity evaluation (DPPH/ABTS radical scavenging). For instance, benzodioxole derivatives with methoxy substituents demonstrated IC50 values <50 µM against breast cancer cells (MCF-7) and antioxidant activity comparable to ascorbic acid . Dose-response curves and ROS detection assays (e.g., fluorescence probes) are critical for mechanistic insights .
Advanced Research Questions
Q. How do structural modifications at the sulfamoyl ethyl group influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : Modifying the sulfamoyl alkyl chain (e.g., propyl vs. methyl groups) impacts lipophilicity and bioavailability. Computational tools like LogP calculations and molecular docking predict binding affinity to targets (e.g., opioid receptors for U-47700 analogs) . In vitro permeability assays (Caco-2 cells) and metabolic stability studies (microsomal incubation) validate these predictions. For example, dipropyl sulfamoyl groups may enhance metabolic resistance compared to dimethyl analogs .
Q. What analytical challenges arise in detecting this compound in forensic or biological matrices, and how are they resolved?
- Methodological Answer : Co-elution with matrix interferents (e.g., fentanyl analogs) complicates LC-MS/MS detection. Retrospective data mining and high-resolution mass spectrometry (HRMS) with fragmentation libraries (e.g., m/z 245.1 → 178.1 for benzodioxole fragments) improve specificity . Method validation includes spike-recovery experiments in plasma/urine and cross-reactivity testing against structurally related opioids .
Q. How can contradictory bioactivity data between in vitro and in vivo studies for benzodioxole derivatives be reconciled?
- Methodological Answer : Discrepancies often stem from poor bioavailability or metabolite interference. Parallel in vitro metabolic assays (e.g., liver microsomes) and in vivo pharmacokinetic profiling (plasma AUC measurements) identify active metabolites. For example, methylenedioxy-U-47700 showed reduced in vivo potency despite strong in vitro binding, likely due to rapid glucuronidation . Species-specific metabolic differences should also be assessed using humanized mouse models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
